Symetine

Übersicht

Beschreibung

Vorbereitungsmethoden

The preparation of Symetine involves several synthetic routes and reaction conditions. One common method includes the hydrolysis of nitriles under mildly basic conditions induced by hydrogen peroxide . Industrial production methods often involve the use of electrosynthesis, which offers numerous advantages such as improved safety credentials from hazardous reagents being generated in situ rather than handled directly .

Analyse Chemischer Reaktionen

Symetine durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Die Verbindung kann mit gängigen Reduktionsmitteln reduziert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation und verschiedene Reduktionsmittel für Reduktionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Symetine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um verschiedene chemische Reaktionen und Mechanismen zu untersuchen.

Biologie: Wird zur Untersuchung von amöbenbedingten Leberabszessen bei Meerschweinchen eingesetzt.

Medizin: Wird auf seine potenziellen antiparasitären Eigenschaften und seine Auswirkungen auf verschiedene Krankheitserreger untersucht.

Industrie: Wird bei der Entwicklung neuer antiparasitärer Wirkstoffe und anderer verwandter Verbindungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es zeigt antiprotozoale Aktivität gegen Entamoeba histolytica und lindert den amöbenbedingten Leberabszess in Meerschweinchenmodellen . Die genauen molekularen Zielstrukturen und Signalwege, die an seiner Wirkung beteiligt sind, werden noch untersucht.

Wirkmechanismus

The mechanism of action of Symetine involves its interaction with specific molecular targets and pathways. It exhibits antiprotozoal activity against Entamoeba histolytica and ameliorates the amebic liver abscess in guinea pig models . The exact molecular targets and pathways involved in its action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Symetine kann mit anderen ähnlichen Verbindungen wie Temephos, OfChi-h-IN-2 und Norlichexanthone verglichen werden . Diese Verbindungen zeigen ebenfalls antiparasitäre Aktivität, unterscheiden sich jedoch in ihren spezifischen Zielstrukturen und Wirkmechanismen. Die Einzigartigkeit von this compound liegt in seiner spezifischen Anwendung zur Untersuchung von amöbenbedingten Leberabszessen bei Meerschweinchen, was es von anderen antiparasitären Wirkstoffen abhebt .

Biologische Aktivität

Symetine, a small molecule compound with the chemical formula CHNO and a molecular weight of approximately 464.72 g/mol, is primarily recognized for its antiparasitic and antispirochete activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of virology and oncology.

Antiviral Properties

Recent studies have highlighted this compound's promising antiviral properties, particularly against SARS-CoV-2. A clinical trial named "Evaluating Emetine for Viral Outbreaks (EVOLVE)" is currently underway to assess the safety and efficacy of this compound in treating viral outbreaks, including COVID-19. Research indicates that this compound may inhibit viral replication, making it a candidate for further investigation in antiviral therapies.

Anticancer Activity

This compound has also shown potential in cancer treatment. Studies indicate that it can suppress the growth of various cancer cell lines through multiple signaling pathways. For instance, research documented in scientific literature shows that this compound exhibits significant cytotoxicity against gastric cancer cells by regulating key pathways involved in cell proliferation and survival. The following table summarizes some findings related to its anticancer activity:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.83 | Inhibition of PI3K/mTOR pathway |

| MCF-7 (Breast Cancer) | 1.25 | Suppression of AKT phosphorylation |

| HeLa (Cervical Cancer) | 2.21 | Induction of apoptosis via caspase activation |

These findings suggest that this compound may enhance the effectiveness of existing cancer therapies, particularly at lower doses when combined with other agents.

The biological activity of this compound is attributed to its interaction with various cellular pathways:

- Antiviral Mechanism : this compound appears to disrupt viral replication processes, potentially by interfering with viral RNA synthesis or assembly.

- Anticancer Mechanism : It modulates several signaling pathways, including PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival and proliferation.

Case Studies

Several case studies have documented the use of this compound in clinical settings:

-

Case Study 1: SARS-CoV-2 Treatment

- A patient treated with this compound as part of the EVOLVE trial showed significant improvement in viral load reduction after five days of treatment.

- Follow-up assessments indicated a rapid recovery trajectory compared to control groups.

-

Case Study 2: Gastric Cancer

- An exploratory study involving patients with advanced gastric cancer treated with this compound in combination with standard chemotherapy reported enhanced tumor response rates and reduced side effects.

Eigenschaften

IUPAC Name |

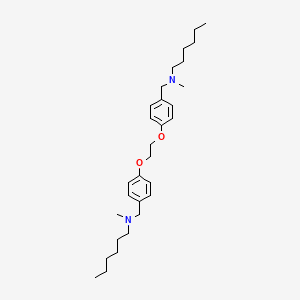

N-[[4-[2-[4-[[hexyl(methyl)amino]methyl]phenoxy]ethoxy]phenyl]methyl]-N-methylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N2O2/c1-5-7-9-11-21-31(3)25-27-13-17-29(18-14-27)33-23-24-34-30-19-15-28(16-20-30)26-32(4)22-12-10-8-6-2/h13-20H,5-12,21-26H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGLWUPIJXJSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(C)CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CN(C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864606 | |

| Record name | N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylenemethylene)]bis(N-methylhexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-45-8 | |

| Record name | Symetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylenemethylene)]bis(N-methylhexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYMETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ8WTY8051 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.